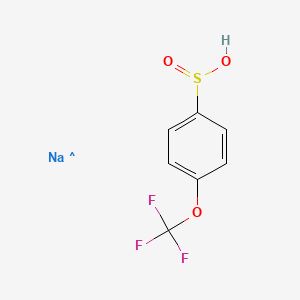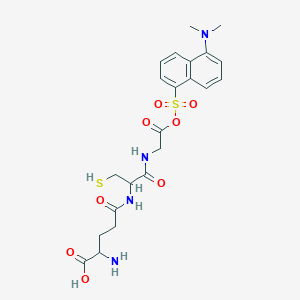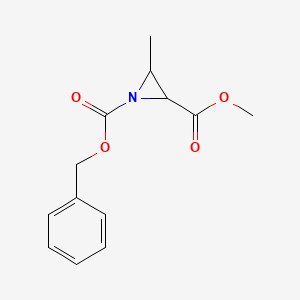
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique aziridine ring, which is a three-membered nitrogen-containing ring, and its two carboxylate groups. The presence of the benzyl and methyl groups further adds to its chemical diversity and reactivity.
准备方法
1-苄基 2-甲基 (2S,3S)-3-甲基氮丙啶-1,2-二羧酸酯的合成通常涉及几个步骤:
起始原料: 合成从选择合适的起始原料开始,例如苄胺和丙烯酸甲酯。
氮丙啶环的形成: 关键步骤涉及氮丙啶环的形成,这可以通过环化反应实现。这通常需要使用强碱或催化剂来促进环闭合。
羧酸酯基团的引入: 羧酸酯基团通过酯化反应引入,其中羧酸在酸催化剂存在下与醇反应。
工业生产: 在工业规模上,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产量。温度、压力和 pH 等反应条件被仔细控制以优化合成过程。
化学反应分析
1-苄基 2-甲基 (2S,3S)-3-甲基氮丙啶-1,2-二羧酸酯经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致形成胺或醇。
取代: 亲核取代反应很常见,其中亲核试剂取代氮丙啶环上的一个取代基。常见的试剂包括卤化物和醇盐。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生伯胺。
科学研究应用
1-苄基 2-甲基 (2S,3S)-3-甲基氮丙啶-1,2-二羧酸酯在科学研究中具有广泛的应用:
化学: 它用作有机合成的构建单元,能够构建更复杂的分子。
生物学: 该化合物独特的结构使其成为研究酶机制和蛋白质相互作用的有价值的工具。
工业: 用于生产特种化学品和材料,包括聚合物和树脂。
作用机制
1-苄基 2-甲基 (2S,3S)-3-甲基氮丙啶-1,2-二羧酸酯发挥作用的机制涉及:
分子靶点: 该化合物通过其氮丙啶环和羧酸酯基团与各种分子靶点(包括酶和受体)相互作用。
参与的途径: 它可以通过抑制或激活特定酶来调节生化途径,导致细胞过程发生变化。
相似化合物的比较
1-苄基 2-甲基 (2S,3S)-3-甲基氮丙啶-1,2-二羧酸酯可以与其他类似化合物进行比较,例如:
1-苄基 2-甲基 (2S,3S)-3-(2-(叔丁氧基)-2-氧代乙氧基)吡咯烷-1,2-二羧酸酯: 该化合物具有吡咯烷环而不是氮丙啶环,这影响了它的反应性和应用。
1-苄基 2-甲基 (2S,3S)-3-(2-(叔丁氧基)-2-氧代乙氧基)吡咯烷-1,2-二羧酸酯:
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
1-O-benzyl 2-O-methyl 3-methylaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI 键 |
GYSSOABOJGIPEA-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


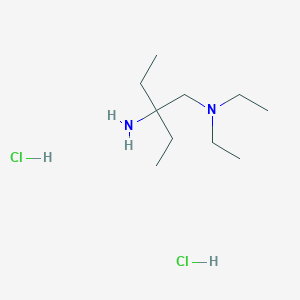


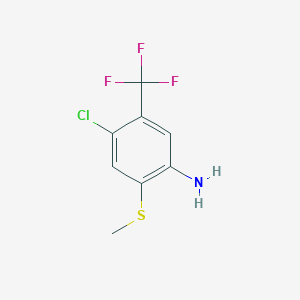



![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
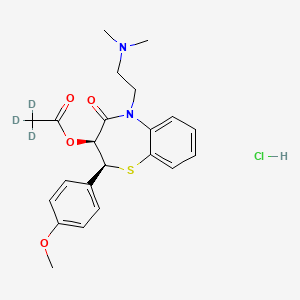
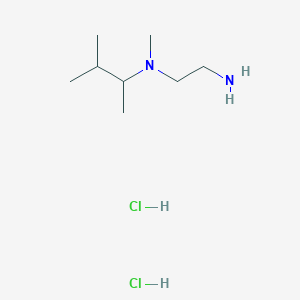
![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
